![molecular formula C6H4N4O2 B189726 pteridine-4,7(3H,8H)-dione CAS No. 33669-70-4](/img/structure/B189726.png)
pteridine-4,7(3H,8H)-dione
Overview
Description
Pteridine-4,7(3H,8H)-dione is a heterocyclic compound that has gained significant attention due to its diverse applications in scientific research. It is a cyclic derivative of pteridine and is also known as dihydropteridine-3,6-dione.
Scientific Research Applications
Pteridine-4,7(3H,8H)-dione has numerous applications in scientific research. It is widely used in the synthesis of pteridine derivatives, which are important in the field of medicine and biochemistry. This compound is also used as a reagent for the detection of various analytes such as amino acids, proteins, and nucleic acids. It is also used as a fluorescent probe for the detection of reactive oxygen species in living cells.
Mechanism of Action
The mechanism of action of pteridine-4,7(3H,8H)-dione is not fully understood. However, it is believed to act as a redox-active compound, which can undergo reversible oxidation and reduction reactions. It can also form stable complexes with various metal ions, which can influence its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It can act as an antioxidant and protect cells from oxidative stress. It can also inhibit the activity of various enzymes such as xanthine oxidase and nitric oxide synthase. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of pteridine-4,7(3H,8H)-dione is its versatility in scientific research. It can be used in the synthesis of various pteridine derivatives and as a reagent for the detection of various analytes. However, the synthesis of this compound can be challenging, and the yield and purity of the product can be affected by the choice of oxidizing agent and reaction conditions.
Future Directions
There are numerous future directions for the research on pteridine-4,7(3H,8H)-dione. One of the areas of interest is the development of new synthetic methods for the preparation of pteridine derivatives. Another area of interest is the investigation of the biological activity of this compound and its derivatives. The development of new fluorescent probes based on this compound is also an area of interest for researchers.
Conclusion:
In conclusion, this compound is a versatile compound that has numerous applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is necessary to fully understand its potential in various fields of science.
properties
IUPAC Name |
3,8-dihydropteridine-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-3-1-7-4-5(10-3)8-2-9-6(4)12/h1-2H,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSFNZAVQZGNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC1=O)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344378 | |
Record name | pteridine-4,7(3H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33669-70-4 | |
Record name | pteridine-4,7(3H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.